molecular formula C17H14O6 B600625 Orobol 7,4'-dimethyl ether CAS No. 83459-56-7

Orobol 7,4'-dimethyl ether

Cat. No.: B600625
CAS No.: 83459-56-7
M. Wt: 314.29
Attention: For research use only. Not for human or veterinary use.
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Description

Orobol 7,4'-dimethyl ether (IUPAC name: 5,7-dihydroxy-4',6-dimethoxyisoflavone) is a methylated derivative of the isoflavone orobol. Its molecular formula is C₁₇H₁₄O₆, with a molecular weight of 314.29 g/mol . Structurally, it features methoxy groups at positions 7 and 4' of the isoflavone backbone, distinguishing it from non-methylated analogs. This compound has been isolated from the roots of Dalbergia rimosa Roxb., a plant studied for its diverse isoflavonoid content .

Properties

CAS No.

83459-56-7

Molecular Formula

C17H14O6

Molecular Weight

314.29

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences

  • Backbone Variation: this compound is an isoflavone (B-ring at position 3), whereas apigenin and kaempferol derivatives are flavones and flavonols (B-ring at position 2). This positional shift impacts receptor binding and metabolic stability .
  • Dimeric vs. Monomeric Structures: Ginkgetin’s biflavonoid structure confers higher molecular weight (566.51 g/mol) and likely lower solubility compared to monomeric orobol derivatives .

Source Diversity

  • This compound is primarily sourced from Dalbergia species, while kaempferol and apigenin derivatives are found in Zingiber and Apiaceae plants, respectively . This ecological variation may influence extraction yields and pharmacological applications.

Q & A

Basic Research Questions

Q. How can spectroscopic techniques be employed to confirm the structure of Orobol 7,4'-dimethyl ether?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1D 1H^1H-NMR and 13C^{13}C-NMR to identify methoxy groups (δ ~3.8–4.0 ppm for 1H^1H; δ ~55–60 ppm for 13C^{13}C) and aromatic protons. For example, kaempferol-7,4'-dimethyl ether in showed HMBC correlations between glucose H-1" and aglycone C-3, confirming glycosylation sites.
  • HMBC/HSQC : Correlate proton signals with quaternary carbons to map substituents. In , HMBC confirmed glucosyl linkage at C-3 in kaempferol derivatives.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C17_{17}H14_{14}O6_6 for luteolin dimethyl ether in ).
  • Reference : Structural confirmation for related flavones is detailed in and .

Q. What are the primary natural sources and extraction protocols for this compound?

  • Methodology :

  • Plant Material : Focus on species within the Selaginella or Ginkgo genera ( ). For example, Ginkgetin (a dimethylated biflavone) is isolated from Ginkgo biloba ( ).
  • Extraction : Use methanol/ethanol (70–80%) with ultrasonication or Soxhlet extraction. Fractionate via column chromatography (silica gel, Sephadex LH-20) and purify via preparative HPLC.
  • Validation : Compare retention times and spectral data with standards (e.g., lists NMR and MS for similar flavones).
  • Reference : Isolation protocols for biflavones are outlined in and .

Q. How is this compound synthesized, and what are critical reaction steps?

  • Methodology :

  • Regioselective Methylation : Protect hydroxyl groups using methyl iodide (CH3_3I) under basic conditions (e.g., K2_2CO3_3/DMF). For example, describes thallium-assisted iodination of apigenin 7,4'-dimethyl ether.
  • Halogenation : Introduce halogens (e.g., iodine) at specific positions for further functionalization ( , Scheme 2).
  • Purification : Monitor reactions via TLC and use flash chromatography for isolation.
  • Reference : Synthetic routes for flavones are detailed in .

Advanced Research Questions

Q. How can enzymatic assays be optimized to evaluate this compound’s inhibitory activity against PTP1B?

  • Methodology :

  • Enzyme Assay : Use recombinant PTP1B and p-nitrophenyl phosphate (pNPP) as substrate. Measure IC50_{50} via absorbance at 405 nm ( reports IC50_{50} = 16.92 μM for kaempferol-7,4'-dimethyl ether).
  • Controls : Include sodium orthovanadate (positive inhibitor) and DMSO controls.
  • Data Analysis : Fit dose-response curves using GraphPad Prism.
  • Interference Mitigation : Pre-treat samples with activated charcoal to remove polyphenol contaminants (common in plant extracts).
  • Reference : PTP1B inhibition protocols are described in .

Q. What strategies resolve contradictions in reported bioactivities of this compound across studies?

  • Methodology :

  • Meta-Analysis : Compare studies for variables like purity (HPLC ≥98% in ), solvent (DMSO vs. methanol), and cell lines.
  • Structural Confirmation : Re-analyze disputed compounds via NMR/MS to rule out isomers (e.g., 7,4' vs. 7,3' methylation).
  • Standardization : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT/WST-1) to ensure reproducibility.
  • Reference : Bioactivity discrepancies in flavones are discussed in and .

Q. How does methylation at the 7 and 4' positions influence Orobol’s antioxidant capacity compared to non-methylated analogs?

  • Methodology :

  • DPPH/ABTS Assays : Compare radical scavenging activity of this compound with parent compounds (e.g., orobol) at 10–100 μM.
  • Structure-Activity Relationship (SAR) : Use density functional theory (DFT) to calculate bond dissociation enthalpies (BDEs) of phenolic O-H groups. Methylation reduces BDE, potentially lowering antioxidant efficacy.
  • Reference : SAR for methylated flavones is inferred from and .

Q. What experimental designs minimize artifacts when studying this compound’s antifungal effects?

  • Methodology :

  • Candida albicans Assay : Use CLSI M27-A3 guidelines. Include fluconazole as a control and assess minimum inhibitory concentration (MIC) via broth microdilution.
  • Solvent Controls : Limit DMSO to ≤1% to avoid cytotoxicity.
  • Biofilm Assays : Use crystal violet staining and confocal microscopy to differentiate static vs. cidal effects.
  • Reference : Antifungal testing for kaempferol derivatives is outlined in .

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